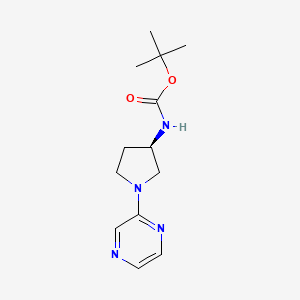

(R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate

Description

(R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a pyrazine ring at the nitrogen atom and a tert-butyl carbamate group at the 3-position. Its stereochemistry (R-configuration) and structural features make it a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules. The compound’s CAS number is 88561-46-0, with synonyms including tert-butyl N-[(3R)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-1-pyrazin-2-ylpyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-4-7-17(9-10)11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMBLOOVVNAOTE-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401134808 | |

| Record name | Carbamic acid, N-[(3R)-1-(2-pyrazinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365936-73-7 | |

| Record name | Carbamic acid, N-[(3R)-1-(2-pyrazinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365936-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3R)-1-(2-pyrazinyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of ®-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)amine with a suitable isocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of ®-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

(R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate has been investigated for its potential as a beta-3 adrenergic receptor agonist . This suggests its role in metabolic regulation, making it a candidate for treating obesity and metabolic disorders. Preliminary studies indicate that it may effectively bind to beta-3 adrenergic receptors, influencing metabolic pathways.

2. Organic Synthesis:

This compound serves as an important building block in the synthesis of more complex molecules. Its unique structure enables researchers to modify it chemically to enhance its pharmacological properties or explore new derivatives with distinct biological activities.

3. Chemical Reactions:

The compound can undergo various chemical reactions, including:

- Oxidation: Using agents like hydrogen peroxide.

- Reduction: Employing reducing agents such as lithium aluminum hydride.

- Substitution: The pyrazine moiety can be substituted with other functional groups, allowing for the creation of novel derivatives .

Case Study 1: Beta-3 Adrenergic Receptor Agonism

Research has demonstrated that this compound exhibits significant activity at beta-3 adrenergic receptors. In vitro studies showed that this compound could activate these receptors, leading to increased lipolysis and thermogenesis in adipose tissues. Such findings highlight its potential application in developing anti-obesity drugs.

Case Study 2: Synthesis of Analogues

A study focused on synthesizing analogues of this compound to evaluate their biological activity. Variants were created by modifying the pyrazine substituent and altering the stereochemistry of the pyrrolidine ring. These modifications resulted in compounds with varying affinities for beta receptors, showcasing the versatility of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of ®-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound belongs to a family of pyrrolidine-based carbamates, which vary in substituents, stereochemistry, and heterocyclic attachments. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural Features of Related Carbamates

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from related structures:

Table 2: Comparative Physicochemical Data

Key Findings :

- The tert-butyl group confers steric bulk, which may reduce crystallization tendencies compared to smaller substituents .

Biological Activity

(R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula , featuring a tert-butyl group, a pyrrolidine ring, and a pyrazine moiety. The presence of the carbamate functional group allows for various chemical reactions, including hydrolysis and nucleophilic substitution, which enhance its versatility in organic synthesis .

Beta-3 Adrenergic Receptor Agonism

One of the most notable biological activities of this compound is its interaction with beta-3 adrenergic receptors. These receptors are implicated in metabolic regulation, particularly in adipose tissue, making this compound a candidate for treating obesity and metabolic disorders. Preliminary studies suggest it may effectively bind to these receptors, influencing pathways related to energy expenditure .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant activity against various biological targets. For instance, it has been evaluated in assays measuring its ability to inhibit specific enzymes or receptors related to metabolic processes. The findings indicate that it may possess favorable binding affinities compared to other compounds in its class .

Synthesis of this compound

The synthesis typically involves multi-step organic reactions. A common method includes reacting tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)amine with an isocyanate under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage. This synthetic route offers a reliable pathway for producing the compound with high purity .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 1-(pyridin-2-yl)pyrrolidin-3-ylcarbamate | Pyridine instead of pyrazine | Different receptor interaction profile |

| Tert-butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate | Variation in pyridine position | Potentially different pharmacokinetics |

| Tert-butyl N-[2-(pyrimidin-4-yloxy)ethyl]pyrrolidin-3-carboxamide | Substitution on pyrrolidine | Different biological target focus |

This table demonstrates how variations in structure can lead to differences in biological activity and potential therapeutic applications .

Case Studies and Research Findings

Recent research has focused on elucidating the binding affinities and specific interactions of this compound with beta-3 adrenergic receptors. A study conducted on various derivatives indicated that modifications to the pyrazine moiety significantly impacted receptor binding and activation profiles. These insights are critical for optimizing the compound's efficacy in clinical applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (R)-tert-butyl (1-(pyrazin-2-yl)pyrrolidin-3-yl)carbamate with high enantiomeric purity?

- Methodological Answer : A microwave-assisted nucleophilic substitution reaction can be employed, similar to the synthesis of tert-butyl (R)-[1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate (3.20) . Key steps include:

- Reacting 2-chloropyrazine with (R)-pyrrolidin-3-ylcarbamate under microwave conditions (120°C, 1 h) in the presence of DIPEA (1.5–3.0 equiv) and isopropanol.

- Purification via flash chromatography using gradients of ethyl acetate/hexane.

- Enantiomeric purity can be verified using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/ethanol (80:20) .

Q. How can the stereochemical integrity of the pyrrolidine ring be preserved during synthesis?

- Methodological Answer : Use Boc-protected intermediates to minimize racemization. For example:

- Introduce the pyrazine moiety via a stereospecific SNAr (nucleophilic aromatic substitution) reaction under mild conditions (55–85°C, 4–20 h) to avoid thermal degradation of the chiral center .

- Monitor reaction progress using LC-MS to detect intermediates and confirm retention of configuration.

Q. What analytical techniques are optimal for characterizing this compound’s structure?

- Methodological Answer :

- NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the pyrrolidine and pyrazine moieties. For example, the carbamate carbonyl typically appears at δ 155–160 ppm in NMR .

- HRMS : Use ESI+ mode to confirm molecular weight (expected [M+H] ≈ 293.17 g/mol based on CHNO) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or molecular conformation?

- Methodological Answer :

- Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane) and collect diffraction data using a synchrotron source (λ = 0.7–1.0 Å).

- Refine the structure using SHELXL, which is robust for small-molecule crystallography. Key parameters: R1 < 0.05, wR2 < 0.15, and Flack x parameter to confirm the R configuration .

Q. What computational methods predict the compound’s reactivity in catalytic systems or biological targets?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-31G*) to model transition states for reactions involving the carbamate group or pyrazine ring.

- Docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like enzymes or receptors, using the compound’s minimized 3D structure .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer :

- Conduct accelerated stability studies: Store samples in DMSO-d6 or solid state at 4°C, 25°C, and 40°C for 1–6 months.

- Monitor degradation via HPLC-UV (λ = 254 nm) and quantify impurities (e.g., tert-butyl alcohol from Boc deprotection). Optimal storage conditions: anhydrous DMSO at -20°C .

Q. What strategies mitigate side reactions during functionalization of the pyrazine ring?

- Methodological Answer :

- Use protecting groups (e.g., SEM for amines) to direct regioselectivity in cross-coupling reactions.

- For Suzuki-Miyaura coupling, optimize Pd catalysts (e.g., Pd(dppf)Cl) and base (KPO) to minimize deborylation or pyrrolidine ring opening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.